

2-Methylhexanamide chemical structure and formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylhexanamide

Cat. No.: B1654000

[Get Quote](#)

An In-depth Technical Guide to 2-Methylhexanamide

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **2-Methylhexanamide**. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a foundational understanding of this amide compound.

Chemical Structure and Formula

2-Methylhexanamide is a primary amide with a seven-carbon backbone. The chemical structure is characterized by a hexanamide with a methyl group substituted at the second carbon atom.

Chemical Formula: $C_7H_{15}NO$ [\[1\]](#)

IUPAC Name: **2-methylhexanamide**[\[1\]](#)

SMILES: CCCCC(C)C(=O)N[\[1\]](#)

CAS Number: 20923-63-1[\[1\]](#)

The structure consists of a chiral center at the C2 position, meaning it can exist as two different enantiomers, **(R)-2-methylhexanamide** and **(S)-2-methylhexanamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylhexanamide** is presented in the table below. These properties are computationally predicted and provide a basis for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Weight	129.20 g/mol	[1]
Monoisotopic Mass	129.115364102 Da	[1]
Topological Polar Surface Area	43.1 Å ²	[1]
XLogP3-AA (Predicted)	1.6	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	4	

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra for **2-Methylhexanamide**, this section provides predicted spectroscopic data based on its chemical structure. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The amide protons (-NH₂) would likely appear as a broad singlet. The proton at the chiral center (C2) would be a multiplet. The terminal methyl group (C6) would be a triplet, while the methyl group at C2 would be a doublet. The methylene groups (-CH₂-) would present as complex multiplets.
- ¹³C NMR:** The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C=O) would

have the highest chemical shift. The carbon of the methyl group at the C2 position and the terminal methyl group would have the lowest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylhexanamide** is expected to exhibit characteristic absorption bands for its functional groups. Key predicted peaks include:

- N-H stretching: A strong, broad band in the region of 3100-3500 cm^{-1} corresponding to the primary amide. This band may appear as two peaks for the symmetric and asymmetric stretching of the N-H bonds.
- C=O stretching (Amide I band): A strong absorption band around 1640-1680 cm^{-1} .
- N-H bending (Amide II band): A band in the region of 1550-1640 cm^{-1} .
- C-H stretching: Bands in the 2850-3000 cm^{-1} region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M^+) for **2-Methylhexanamide** would be observed at $m/z = 129$. Common fragmentation patterns for amides would be expected, including the cleavage of the C-C bond adjacent to the carbonyl group.

Experimental Protocols

While specific experimental protocols for **2-Methylhexanamide** are not widely published, the following section outlines generalized methodologies for its synthesis and analysis based on standard organic chemistry techniques.

Synthesis of 2-Methylhexanamide

A common method for the synthesis of primary amides like **2-Methylhexanamide** is from the corresponding carboxylic acid, 2-methylhexanoic acid.

Reaction: 2-Methylhexanoic acid \rightarrow **2-Methylhexanamide**

Procedure:

- **Activation of the Carboxylic Acid:** 2-Methylhexanoic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. A common method is to react the carboxylic acid with thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) to form 2-methylhexanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
- **Amidation:** The resulting acyl chloride is then reacted with an excess of ammonia (in aqueous or gaseous form) or an ammonium salt. This nucleophilic acyl substitution reaction yields **2-Methylhexanamide**. The reaction is usually carried out at low temperatures (e.g., 0 °C) to control its exothermic nature.
- **Workup and Purification:** The reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves washing with water and brine, followed by drying of the organic layer. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic Analysis

Sample Preparation: For NMR analysis, a small amount of the purified **2-Methylhexanamide** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. For IR analysis of a solid sample, a KBr pellet can be prepared, or for a liquid sample, a thin film can be placed between salt plates. For GC-MS analysis, the sample is dissolved in a volatile solvent like DCM or methanol.

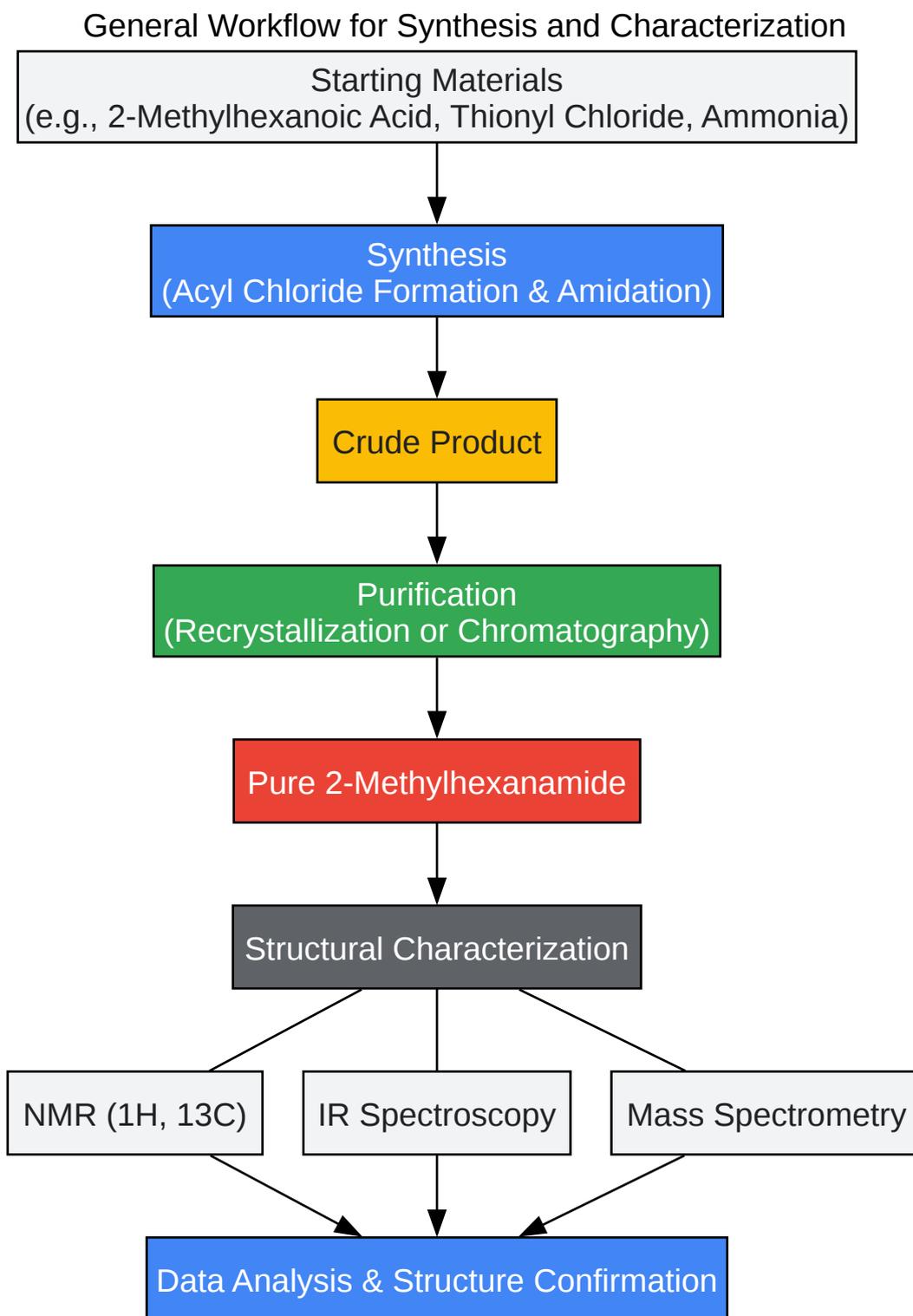
Instrumentation and Data Acquisition:

- **NMR:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **IR:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **MS:** The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

Mandatory Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel amide compound like **2-Methylhexanamide**.



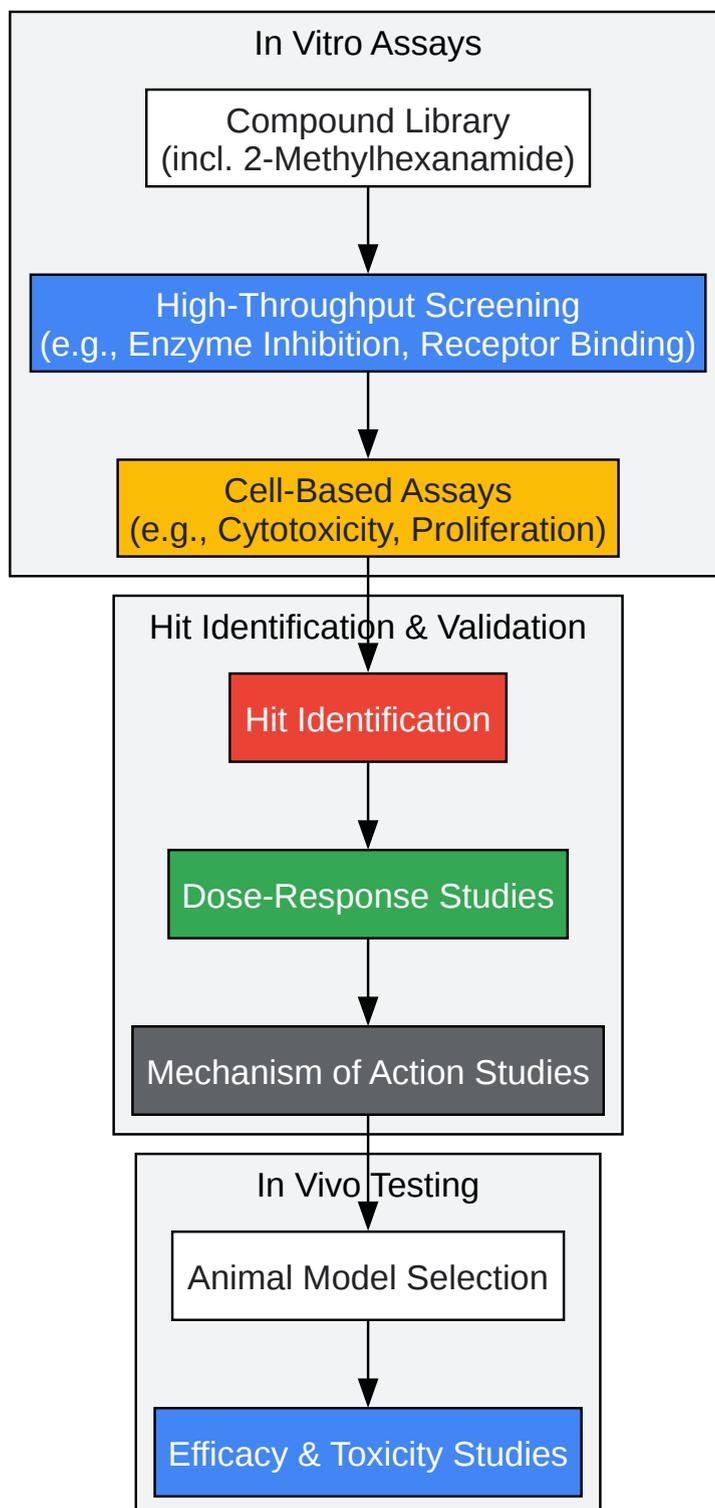
[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis and subsequent structural analysis of **2-Methylhexanamide**.

Potential Bioactivity Screening Workflow

As there is no specific biological activity reported for **2-Methylhexanamide**, the following diagram outlines a general workflow for screening a novel chemical entity for potential biological effects.

Workflow for Bioactivity Screening



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the screening of a novel compound for biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylhexanamide | C₇H₁₅NO | CID 2828737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methylhexanamide chemical structure and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654000#2-methylhexanamide-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com